N-Succinimidyl-4-((iodoacetyl)amino)benzoate N-Succinimidyl-4-((iodoacetyl)amino)benzoate SIAB is an amine- and sulfhydryl-reactive heterobifunctional crosslinker and Sulfo-SIAB is its water-soluble analog. These crosslinkers contain an amine-reactive N-hydroxysuccimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group, and are often used for preparing enzyme conjugates or immunotoxins. Water-soluble and water-insoluble forms of NHS esters have essentially identical reactivity. Sulfo-SIAB is supplied as a sodium salt and is water-soluble to ~10mM. SIAB must be first dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture. SIAB is lipophilic, membrane-permeable and does not possess a charged group.

Brand Name: Vulcanchem
CAS No.: 72252-96-1
VCID: VC20777903
InChI: InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI
Molecular Formula: C13H11IN2O5
Molecular Weight: 402.14 g/mol

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

CAS No.: 72252-96-1

Cat. No.: VC20777903

Molecular Formula: C13H11IN2O5

Molecular Weight: 402.14 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidyl-4-((iodoacetyl)amino)benzoate - 72252-96-1

Specification

Description SIAB is an amine- and sulfhydryl-reactive heterobifunctional crosslinker and Sulfo-SIAB is its water-soluble analog. These crosslinkers contain an amine-reactive N-hydroxysuccimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group, and are often used for preparing enzyme conjugates or immunotoxins. Water-soluble and water-insoluble forms of NHS esters have essentially identical reactivity. Sulfo-SIAB is supplied as a sodium salt and is water-soluble to ~10mM. SIAB must be first dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture. SIAB is lipophilic, membrane-permeable and does not possess a charged group.

CAS No. 72252-96-1
Molecular Formula C13H11IN2O5
Molecular Weight 402.14 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate
Standard InChI InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
Standard InChI Key BQWBEDSJTMWJAE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator